4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid
Description
4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid is a benzoic acid derivative featuring a 3-formyl-substituted indole moiety linked via a methyl group at the para position of the aromatic ring. The compound’s structure combines the aromatic rigidity of benzoic acid with the electron-rich indole system, which is further functionalized by a formyl group.
Properties
IUPAC Name |
4-[(3-formylindol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-11-14-10-18(16-4-2-1-3-15(14)16)9-12-5-7-13(8-6-12)17(20)21/h1-8,10-11H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOMDPHFFMIAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the use of a Fischer indole synthesis to form the indole ring, followed by formylation using Vilsmeier-Haack reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Scientific Research Applications
4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The formyl group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The following table summarizes key structural analogs, their functional groups, and biological activities:
Key Observations:
- Heterocycle Influence: Replacing indole with pyrazole (as in ) or thiazolidinone () alters electronic properties and biological targets. Pyrazole derivatives exhibit antimicrobial activity , while thiazolidinones inhibit phosphatases .
- Functional Group Effects: The formyl group in the target compound may enhance electrophilicity, whereas the phosphinoyl group in ’s analog introduces steric bulk and hydrogen-bonding variability .
- Bioactivity Correlation : Hypoglycemic activity in pyrazoline derivatives () highlights the role of the oxo group in glucose metabolism modulation, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility: The target compound’s methyl ester (C₁₈H₁₅NO₃, 293.32 g/mol) likely improves membrane permeability compared to the free acid form . Phosphinoyl-substituted analogs (e.g., ) exhibit unique crystal packing via O-H⋯O hydrogen bonds, which may influence solubility and stability .
- Synthetic Accessibility: Thiazolidinone derivatives () require multi-step synthesis involving thiazolidinone ring formation, whereas the target compound’s indole linkage may simplify synthesis .
Biological Activity
4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. In this article, we will explore the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an indole moiety, which is known for its diverse biological activities.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Molecular Targets:
- Enzymes
- Receptors
- Proteins involved in signaling pathways
Pathways Involved:
The compound potentially influences pathways related to:
- Cell proliferation
- Apoptosis (programmed cell death)
- Inflammatory responses
These interactions may lead to modulation of cellular processes that are crucial in disease states.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
The compound has been shown to inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It exhibits activity against a range of pathogens, making it a candidate for further development in infectious disease treatment.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition observed |
| Escherichia coli | Effective against multiple strains |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory effects. Preliminary studies indicate that it can modulate inflammatory cytokines and reduce the expression of pro-inflammatory mediators.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on different cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Action
In vitro assays showed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
